3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 646497-34-9
VCID: VC2000365
InChI: InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19)
SMILES: C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N
Molecular Formula: C14H16N4O3
Molecular Weight: 288.3 g/mol

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide

CAS No.: 646497-34-9

Cat. No.: VC2000365

Molecular Formula: C14H16N4O3

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide - 646497-34-9

Specification

CAS No. 646497-34-9
Molecular Formula C14H16N4O3
Molecular Weight 288.3 g/mol
IUPAC Name 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide
Standard InChI InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19)
Standard InChI Key WTSBOACMCUBSMH-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N
Canonical SMILES C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N

Introduction

ParameterValue
CAS Number646497-34-9
Molecular FormulaC14H16N4O3
Molecular Weight288.3 g/mol
IUPAC Name3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide
Standard InChIInChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19)
Standard InChIKeyWTSBOACMCUBSMH-UHFFFAOYSA-N
Canonical SMILESC1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N

Table 1: Chemical identification parameters for 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide

Structural Characteristics

Molecular Structure

The molecular structure of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide consists of a quinazoline core with specific functional groups at defined positions:

  • A quinazoline heterocyclic core (fused benzene and pyrimidine rings)

  • An amino (-NH2) group at the C3 position

  • A carbonyl (C=O) group at the C4 position, forming the 4-oxo feature

  • A carboxamide (-CONH-) group at the C2 position

  • An oxolan-2-ylmethyl group (tetrahydrofuran ring with a methyl linker) attached to the carboxamide nitrogen

Structural Significance

The 4-oxo-quinazoline scaffold is a privileged structure in medicinal chemistry. The presence of an amino group at the C3 position is particularly significant as it can serve as a hydrogen bond donor in interactions with biological targets . The carboxamide moiety at the C2 position can function as both a hydrogen bond donor and acceptor, potentially enhancing the compound's binding affinity to various protein targets . The oxolan-2-ylmethyl group (tetrahydrofuran with a methyl linker) provides a unique structural element that may influence the compound's pharmacokinetic properties and target specificity.

Physicochemical Properties

The physicochemical properties of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide are critical for understanding its potential biological activity and pharmaceutical applications. These properties influence solubility, membrane permeability, and bioavailability.

Stability

Therapeutic CategoryPotential ApplicationsMechanism of Action
OncologyMultiple myeloma, Glioma, Solid tumorsInhibition of RTKs (EGFR, VEGFR-2, PDGFR-β); Disruption of microtubule dynamics
Infectious DiseasesBacterial infectionsInhibition of bacterial cell wall synthesis and DNA replication
NeurologySeizure disorders, Pain managementModulation of ion channels and neurotransmitter systems
ImmunologyInflammatory conditionsInhibition of pro-inflammatory mediators
Metabolic DisordersDiabetesRegulation of glucose metabolism

Table 2: Potential therapeutic applications of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide based on analogous quinazoline derivatives

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of quinazoline derivatives provides insights into how specific structural features of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide might influence its biological activities.

Key SAR Observations for Quinazolines

The following structure-activity relationships have been observed for quinazoline derivatives:

  • Substitution at the C2 position: Compounds with bulk at the C2 position of the quinazoline scaffold have shown enhanced binding to the colchicine site of tubulin. The 2-CH3 and 2-Cl substituted compounds typically display greater potency than 2-H substituted compounds in inhibiting microtubule assembly .

  • C4 position substitution: The nature of substituents at the C4 position significantly influences the compound's ability to interact with receptor tyrosine kinases. The 4-anilino substitution has been well-tolerated and contributes to potent RTK inhibition .

  • Amino group at C3 position: The presence of an amino group at the C3 position in quinazolin-4-ones can enhance hydrogen bonding interactions with biological targets, contributing to their biological activities .

Research and Development Status

Based on the available search results, specific research focusing directly on 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide appears limited. The compound is primarily listed in chemical databases and is available for research purposes.

Current Research Status

The current research status of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide can be summarized as follows:

Future Research Directions

Based on the biological activities observed in related quinazoline derivatives, several promising research directions for 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide include:

  • Comprehensive biological screening to evaluate its anticancer, antimicrobial, and other pharmacological activities.

  • Structure-activity relationship studies involving systematic modifications of key functional groups to optimize biological activity.

  • Mechanism of action studies to determine specific molecular targets and signaling pathways affected by the compound.

  • Pharmacokinetic and toxicological evaluations to assess its drug-like properties and safety profile.

  • Exploration of potential synergistic effects when combined with established therapeutic agents.

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